molecular formula C9H15NO4 B1391880 Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate CAS No. 98935-65-0

Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate

Cat. No. B1391880
CAS RN: 98935-65-0
M. Wt: 201.22 g/mol
InChI Key: GDJHLIFSMMYQEN-RQJHMYQMSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s sources or applications.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include examining the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Alkaloid Production

Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate has been synthesized for use as an intermediate in alkaloid synthesis. A study by Danieli et al. (1997) highlights the preparation of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate, a related compound, which was then converted into the diastereomerically pure cis-isomer, a useful intermediate for alkaloid synthesis (Danieli et al., 1997).

Enzymatic Transformations

The compound has also been explored in enzymatic transformations. Danieli et al. (1996) described the desymmetrization of dimethyl meso-piperidine-3,5-dicarboxylates using various enzymes, which helped determine the enantioselectivities of these transformations and the absolute configurations of the resulting half-esters (Danieli et al., 1996).

Chemoenzymatic Synthesis

The compound has applications in chemoenzymatic synthesis as well. Liang et al. (2000) reported a new chemoenzymatic synthesis of optically pure isogalactofagomine, starting from achiral materials and involving the transformation of Dimethyl 4-hydroxypyridine-3,5-dicarboxylate into a saturated piperidine, a crucial step in the synthesis process (Liang et al., 2000).

Stereochemical Studies

Stereochemical properties of related piperidine compounds have been studied. Fries et al. (1982) used enantiomers of beta-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine to demonstrate the ability of opioid receptors to distinguish between enantiotopic edges of the piperidine ring, highlighting the stereochemical specificity in biochemical interactions (Fries et al., 1982).

Spatial Structure Analysis

Turchin et al. (1969) conducted studies on the spatial structures of isomeric dimethyl esters of 4-hydroxypiperidine-2, 6-dicarboxylic acid, establishing the structures based on NMR spectra and analyzing how these structures affect reactivity and interactions with other molecules (Turchin et al., 1969).

Safety And Hazards

This involves examining the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.


Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help you find this information. You can also try online databases like PubChem, ChemSpider, and Google Scholar. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

dimethyl (2S,4R)-piperidine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJHLIFSMMYQEN-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN[C@@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678066
Record name Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate

CAS RN

98935-65-0
Record name Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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